(Benzenesulfinyl)(dioxo)-lambda~5~-azane
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Overview
Description
(Benzenesulfinyl)(dioxo)-lambda~5~-azane is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a benzenesulfinyl group attached to a dioxo-lambda~5~-azane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Benzenesulfinyl)(dioxo)-lambda~5~-azane typically involves the reaction of benzenesulfinyl chloride with a suitable azane derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust reaction conditions. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The purification process may include recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (Benzenesulfinyl)(dioxo)-lambda~5~-azane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfinyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Benzenesulfinyl)(dioxo)-lambda~5~-azane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Benzenesulfinyl)(dioxo)-lambda~5~-azane involves its interaction with various molecular targets The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles The dioxo-lambda~5~-azane moiety can participate in coordination chemistry, forming complexes with metal ions
Comparison with Similar Compounds
Benzenesulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
Benzenesulfinic acid: Contains a sulfinic acid group instead of a sulfinyl group.
Sulfoxides: Compounds with a sulfinyl group attached to different organic moieties.
Properties
CAS No. |
61511-67-9 |
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Molecular Formula |
C6H5NO3S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
nitrosulfinylbenzene |
InChI |
InChI=1S/C6H5NO3S/c8-7(9)11(10)6-4-2-1-3-5-6/h1-5H |
InChI Key |
JDZUXSOKDZORJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[N+](=O)[O-] |
Origin of Product |
United States |
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